4-O-Carboxymethylascochlorin belongs to a class of compounds known as prenylphenol antibiotics, which are characterized by their complex terpenoid structures. These compounds are typically derived from microbial metabolites and exhibit various bioactive properties, including antimicrobial and anticancer activities . The structural modification of ascochlorin to form 4-O-carboxymethylascochlorin involves the substitution of a hydroxyl group at the 4-position with a carboxymethyl group, enhancing its pharmacological profile .
The synthesis of 4-O-carboxymethylascochlorin involves several key steps:
The detailed synthesis pathway may vary depending on specific laboratory conditions and available reagents, but typically involves standard organic synthesis techniques such as refluxing in appropriate solvents and subsequent purification steps like column chromatography .
The molecular structure of 4-O-carboxymethylascochlorin can be represented by its chemical formula, which includes multiple functional groups characteristic of prenylphenol antibiotics. The compound features:
The precise three-dimensional structure can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, allowing for insights into its interaction with biological targets .
4-O-Carboxymethylascochlorin participates in various biochemical reactions, primarily due to its ability to interact with cellular receptors and enzymes:
The mechanism of action for 4-O-carboxymethylascochlorin involves multiple pathways:
4-O-Carboxymethylascochlorin exhibits several notable physical and chemical properties:
These properties are critical for determining appropriate formulation strategies for therapeutic applications.
4-O-Carboxymethylascochlorin has potential applications in various scientific fields:
Research continues to explore these applications, aiming to translate laboratory findings into clinical therapies.
The prenyl-phenol antibiotic ascochlorin (ASC) was first isolated in 1968 by Tamura et al. from the phytopathogenic fungus Ascochyta viciae LIBERT, identified during screening for antiviral compounds using plaque inhibition assays against DNA and RNA viruses [3] [5]. Early research revealed ASC’s broad bioactivity, including antifungal, antiviral, and hypolipidemic properties. In the 1980s, systematic chemical modification of ASC yielded 4-O-carboxymethylascochlorin (AS-6), designed to enhance solubility and pharmacological efficacy. AS-6 emerged as a lead compound due to its potent hypoglycemic activity in diabetic animal models and unique anti-proliferative effects in cancer cells, distinguishing it from the parent molecule [2] [3]. Its development exemplifies structure-activity relationship (SAR) optimization of natural products for therapeutic applications.
Table 1: Key Ascochlorin Derivatives and Their Modifications
Compound | R-Group at C-4 Position | Primary Bioactivity |
---|---|---|
Ascochlorin (ASC) | -OH | Antiviral, Mitochondrial inhibition |
AS-6 | -O-CH₂-COOH | PPARγ agonism, ER stress induction |
4-O-Methylascochlorin (MAC) | -O-CH₃ | AMPK activation, HIF-1α stabilization |
AS-6 (C₂₅H₃₁ClO₆; CID 6438999) retains ASC’s core prenylated phenol structure but features a critical carboxymethyl (-CH₂COOH) substitution at the C-4 oxygen [1] [2]. This 17-carbon terpenoid backbone includes:
Table 2: Molecular Descriptors of AS-6
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₁ClO₆ |
Molecular Weight | 463.0 g/mol |
Hydrogen Bond Donors | 2 (phenolic OH, carboxylic OH) |
Hydrogen Bond Acceptors | 6 |
Lipophilicity (LogP) | ~3.1 (estimated) |
AS-6 is a semi-synthetic derivative not natively abundant in Ascochyta viciae. The fungus biosynthesizes ASC via the mevalonate pathway and shikimate pathway:
AS-6 exhibits multi-target pharmacology:
Table 3: Pharmacological Mechanisms of AS-6
Mechanism | Key Effectors | Cellular Outcome | Reference |
---|---|---|---|
PPARγ activation | Adipogenesis genes | Glucose uptake, insulin sensitization | [2] [3] |
ER stress induction | GRP78, CHOP, LC3-II | Autophagosome formation, apoptosis | [2] |
TLR4/NF-κB inhibition | MMP-9, TNF-α, IL-6 | Anti-inflammatory response | [4] [8] |
PI3K/AKT suppression | Beclin-1, ATG5 | Autophagy-dependent cell death | [2] |
These properties position AS-6 as a versatile scaffold for developing therapeutics for metabolic disorders, cancer, and chronic inflammation. Ongoing proteomics studies continue to elucidate its interactome, revealing novel targets like mitochondrial complex III and STAT3 [3] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7